2-[4-(trifluoromethyl)phenoxy]aniline physical properties
2-[4-(trifluoromethyl)phenoxy]aniline physical properties
An In-Depth Technical Guide to the Physical Properties of 2-[4-(Trifluoromethyl)phenoxy]aniline
Executive Summary
This technical guide provides a comprehensive analysis of the core physical and spectroscopic properties of 2-[4-(trifluoromethyl)phenoxy]aniline, a key intermediate in medicinal chemistry and materials science. The presence of the trifluoromethyl group (-CF3) and the phenoxy-aniline scaffold imparts unique characteristics, including enhanced metabolic stability and lipophilicity, making it a valuable building block in modern drug design.[1][2] This document synthesizes available data on its molecular structure, physicochemical parameters, and spectroscopic profile to serve as a foundational resource for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of a Fluorinated Scaffold
2-[4-(Trifluoromethyl)phenoxy]aniline, with CAS Number 60287-77-6, belongs to a class of fluorinated aromatic compounds that are of significant interest in pharmaceutical and agrochemical research.[3][4] The incorporation of a trifluoromethyl group onto a molecular scaffold is a well-established strategy in medicinal chemistry to modulate a molecule's biological activity and pharmacokinetic profile.[2][5] The -CF3 group is known to increase metabolic stability by blocking sites susceptible to oxidative metabolism, enhance lipophilicity (which can improve membrane permeability), and alter electronic properties to improve binding affinity to biological targets.[1][2]
The aniline substructure is a common starting point in the synthesis of a vast array of bioactive molecules and materials.[6] However, simple anilines can be susceptible to metabolic breakdown in the liver, sometimes leading to toxic metabolites.[6] The strategic combination of the metabolically robust trifluoromethyl group with the versatile phenoxy-aniline core makes this compound a valuable and structurally complex building block for creating safer and more effective chemical entities. This guide elucidates the fundamental physical properties that underpin its utility.
Core Physicochemical Properties
The physical properties of a compound govern its behavior in both chemical reactions and biological systems. The data for 2-[4-(trifluoromethyl)phenoxy]aniline is summarized below.
| Property | Value | Source |
| CAS Number | 60287-77-6 | [3] |
| Molecular Formula | C₁₃H₁₀F₃NO | [3] |
| Molecular Weight | 253.22 g/mol | [3] |
| Appearance | Solid (predicted) | |
| LogP (Octanol-Water) | 4.0799 (Calculated) | [3] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 2 | [3] |
| Storage Conditions | Sealed in dry, 2-8°C | [3] |
The calculated LogP value of ~4.08 suggests that the molecule is significantly lipophilic, a key factor for penetrating biological membranes.[2][3] The presence of a single hydrogen bond donor (the amine group) and two acceptors (the amine nitrogen and ether oxygen) allows for specific interactions with biological targets.[3]
Spectroscopic Profile: Structural Elucidation
The spectroscopic signature of a molecule provides unambiguous confirmation of its structure. While a complete experimental dataset is not available in the cited literature, a robust profile can be predicted based on the known effects of its constituent functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ would be expected.
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Predicted Molecular Ion (ESI+): m/z ≈ 254.22
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Predicted Fragmentation Pathway: Under collision-induced dissociation (CID), the most probable fragmentation points are the ether linkage and the C-N bond, which are the most labile sites.[7] Key predicted fragments would include:
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Cleavage of the C-O ether bond, potentially leading to fragments corresponding to the aminophenol and fluorobenzene portions of the molecule.
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Loss of the -CF₃ group, though the C-F bond is very strong.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings.
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Aniline Ring Protons: The protons on the aniline ring will appear as a complex multiplet system in the aromatic region (~6.5-7.5 ppm). Their chemical shifts are influenced by the electron-donating amine group (-NH₂) and the electron-withdrawing phenoxy group.
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Trifluoromethyl-Substituted Ring Protons: The protons on the other ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring, likely further downfield due to the strong electron-withdrawing effect of the -CF₃ group.[8]
-
Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons is expected, with a chemical shift that is highly dependent on solvent, concentration, and temperature.[8]
-
-
¹³C NMR: The carbon spectrum will show 13 distinct signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons directly bonded to the electronegative oxygen and nitrogen atoms will be shifted downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
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N-H Stretch: A pair of medium-to-sharp absorption bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).[9][10]
-
C-O Stretch: A strong absorption band corresponding to the aryl ether C-O stretching vibration is expected around 1200-1250 cm⁻¹.
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C-F Stretch: Strong, characteristic absorption bands for the C-F bonds of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region.[11]
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Aromatic C=C Stretch: Multiple bands of varying intensity will appear in the 1450-1600 cm⁻¹ region.
Synthesis and Reactivity Overview
2-[4-(Trifluoromethyl)phenoxy]aniline is typically synthesized via a nucleophilic aromatic substitution or a cross-coupling reaction. A common approach is the Ullmann condensation or Buchwald-Hartwig amination, which involves coupling an aminophenol with a trifluoromethyl-substituted aryl halide.
Sources
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- 4. chemimpex.com [chemimpex.com]
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- 6. news.umich.edu [news.umich.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Aniline(62-53-3) IR2 [m.chemicalbook.com]
- 10. Aniline [webbook.nist.gov]
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